[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate
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Overview
Description
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate is a complex organic compound that features an isoxazole ring, a tolyl group, and a methoxyphenoxy acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) compounds . The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy acetate moiety, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it valuable for understanding biochemical processes .
Medicine
Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility makes it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and methoxyphenoxy acetate moiety can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylisoxazol-3-yl)malonamide
- N1,N2-bis(5-methylisoxazol-3-yl)oxalamide
Uniqueness
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate is unique due to its combination of an isoxazole ring, a tolyl group, and a methoxyphenoxy acetate moiety. This combination provides distinct chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-14-6-8-15(9-7-14)19-10-16(21-26-19)12-25-20(22)13-24-18-5-3-4-17(11-18)23-2/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHMVDKJCXBCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)COC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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